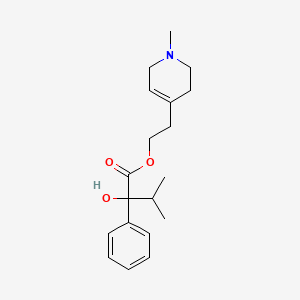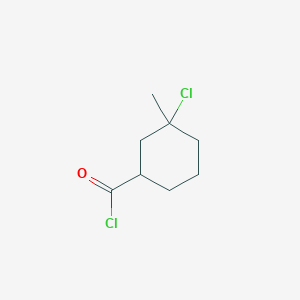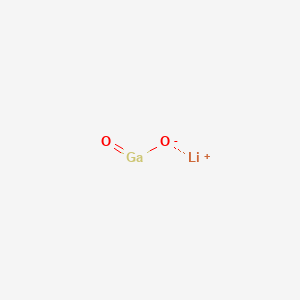![molecular formula C21H48BN3O3 B15348455 Tris[3-(dimethylamino)-2,2-dimethylpropyl] borate CAS No. 94266-00-9](/img/structure/B15348455.png)
Tris[3-(dimethylamino)-2,2-dimethylpropyl] borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris[3-(dimethylamino)-2,2-dimethylpropyl] borate is an organoboron compound known for its unique chemical properties and versatility in various applications. This compound is characterized by the presence of boron coordinated with three 3-(dimethylamino)-2,2-dimethylpropyl groups, making it a valuable reagent in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris[3-(dimethylamino)-2,2-dimethylpropyl] borate typically involves the reaction of boron trihalides with 3-(dimethylamino)-2,2-dimethylpropyl lithium or Grignard reagents. The general reaction can be represented as follows:
BX3+3LiC6H4N(CH3)2→B[C6H4N(CH3)2]3+3LiX
where (X) is a halogen (e.g., Cl, Br).
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as distillation and recrystallization to achieve high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of borate esters.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of borohydrides.
Substitution: It can participate in nucleophilic substitution reactions where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in an inert solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Various nucleophiles such as alkoxides, thiolates; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Borate esters
Reduction: Borohydrides
Substitution: Substituted borates
Applications De Recherche Scientifique
Tris[3-(dimethylamino)-2,2-dimethylpropyl] borate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as boron-doped polymers and ceramics, which have applications in electronics and aerospace.
Mécanisme D'action
The mechanism by which Tris[3-(dimethylamino)-2,2-dimethylpropyl] borate exerts its effects is primarily through its ability to coordinate with various substrates, facilitating chemical transformations. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles, while the dimethylamino groups provide steric and electronic stabilization. This dual functionality allows the compound to participate in a variety of catalytic cycles and reaction pathways.
Comparaison Avec Des Composés Similaires
Tris(dimethylamino)borane: Another organoboron compound with similar reactivity but different steric properties.
Tris(2-dimethylaminoethyl)amine: A
Propriétés
Numéro CAS |
94266-00-9 |
|---|---|
Formule moléculaire |
C21H48BN3O3 |
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
tris[3-(dimethylamino)-2,2-dimethylpropyl] borate |
InChI |
InChI=1S/C21H48BN3O3/c1-19(2,13-23(7)8)16-26-22(27-17-20(3,4)14-24(9)10)28-18-21(5,6)15-25(11)12/h13-18H2,1-12H3 |
Clé InChI |
ZOMVQCXUYPVEPS-UHFFFAOYSA-N |
SMILES canonique |
B(OCC(C)(C)CN(C)C)(OCC(C)(C)CN(C)C)OCC(C)(C)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


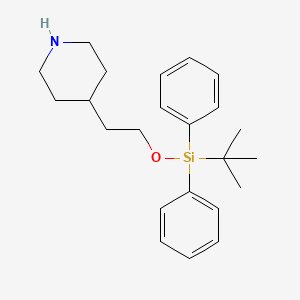
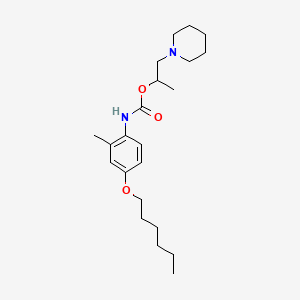
![1-Ethyl-3-[(propan-2-yl)oxy]tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B15348385.png)
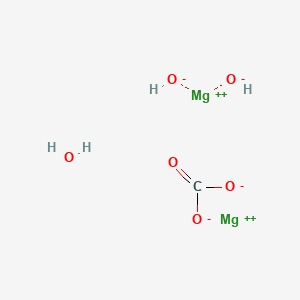
![Ethanone, 1-[5-[(hydroxyamino)methylene]-1,3-cyclopentadien-1-YL]-, (E)-(9CI)](/img/structure/B15348393.png)
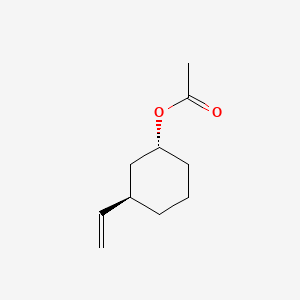
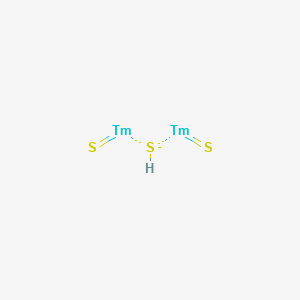
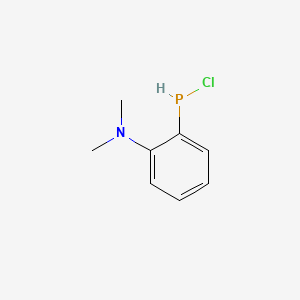

![N-[(3-methoxy-4-trimethylsilyloxyphenyl)methyl]-9-methyldecanamide](/img/structure/B15348431.png)
